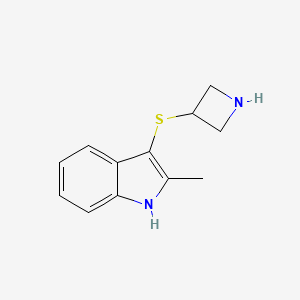

3-(azetidin-3-ylthio)-2-methyl-1H-indole

Descripción general

Descripción

3-(azetidin-3-ylthio)-2-methyl-1H-indole is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Azetidin-3-ylthio)-2-methyl-1H-indole is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current understanding of its biological activity, supported by synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of indole derivatives with azetidine-containing thiol compounds. Characterization methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated that indole derivatives, including this compound, exhibit promising antimicrobial properties.

Antibacterial Activity:

The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies report minimal inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL against resistant strains, comparable to standard antibiotics like ciprofloxacin .

Antifungal Activity:

In addition to antibacterial effects, this compound also exhibits antifungal activity. Compounds with electron-withdrawing groups (like chloro) showed enhanced antifungal properties, indicating that structural modifications can significantly influence activity .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Antibacterial |

| Escherichia coli | 1.0 | Antibacterial |

| Candida albicans | 2.0 | Antifungal |

Anti-inflammatory Activity

In vivo studies have indicated that indole derivatives can also possess anti-inflammatory properties. The mechanisms often involve inhibition of inflammatory cytokines and modulation of immune responses .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated a series of indole derivatives, including this compound, against multidrug-resistant strains of bacteria. Results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Structure-Activity Relationship

Research on SAR revealed that modifications at the azetidine ring significantly influenced the biological activity of indole derivatives. Specifically, substituents on the azetidine nitrogen were found to enhance both antibacterial and antifungal activities .

Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its azetidine and indole components allow for diverse chemical transformations, making it valuable in synthetic organic chemistry. Typical reactions include:

- Electrophilic Substitution : The indole structure is particularly reactive at the C3 position, facilitating various substitution reactions.

- Coupling Reactions : Methods such as using sodium sulfinate derivatives enable coupling at the C2 or C3 positions of the indole ring, leading to novel derivatives with potentially enhanced properties .

Pharmacology

Research indicates that compounds similar to 3-(azetidin-3-ylthio)-2-methyl-1H-indole exhibit various biological activities, including:

- Neuropharmacological Effects : Indole derivatives are known precursors to neurotransmitters and have potential applications in treating neurological disorders. The incorporation of azetidine may enhance these activities or introduce new effects .

- Antimicrobial Properties : Compounds containing azetidine rings have been explored for their antibacterial and antifungal activities, suggesting that this compound could be effective against specific pathogens .

Case Studies

Recent studies have evaluated the antianxiety activity of related indole-bearing azetidinone derivatives. For instance, certain derivatives demonstrated significant efficacy in enhancing open arm entries in elevated plus maze tests, indicating anxiolytic effects. The results from these studies are summarized in the following table:

| Compound | % Preference of Open Arm | Average Time Spent in Open Arm (s) |

|---|---|---|

| Compound A | 69.44% | 27.00 ± 1.14 |

| Compound B | 83.33% | 38.50 ± 0.45 |

These findings highlight the potential of indole-based compounds in developing new anxiolytic agents .

Material Science

In addition to its applications in biology and chemistry, this compound can be utilized in material science for developing new materials and chemical processes. Its unique structure may contribute to the development of polymers or other materials with specific desired properties.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether (-S-) linker undergoes selective oxidation to sulfoxide or sulfone derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HO/AcOH | RT, 12 h | Sulfoxide derivative | 75% | |

| mCPBA | DCM, 0°C, 2 h | Sulfone derivative | 85% |

Mechanistic Insight :

-

Sulfoxide formation proceeds via radical intermediates, while sulfone formation involves electrophilic oxidation .

Electrophilic Substitution on the Indole Core

The 2-methylindole core undergoes electrophilic substitution at unoccupied positions (C-5 or C-6) due to steric hindrance at C-3 (occupied by azetidine-thio group):

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, CHCl, RT | 5-Bromo-2-methyl-1H-indole derivative | 92% | |

| Nitration | HNO/HSO, 0°C | 5-Nitro-2-methyl-1H-indole derivative | 68% |

Key Observations :

-

Bromination occurs regioselectively at C-5 due to electronic and steric factors .

-

Nitration yields are lower due to competing side reactions .

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (aq.) | Reflux, 6 h | 3-Mercapto-2-methyl-1H-indole | 88% | |

| NaNH/NH | −78°C, 1 h | Azetidine-3-thiolate intermediate | 70% |

Applications :

-

Ring-opening products serve as intermediates for synthesizing thiol-containing bioactive molecules .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions at the azetidine-thio group:

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO | 3-Aryl-azetidine-thio derivatives | 65–78% | |

| Buchwald-Hartwig | Pd(dba), XPhos | N-Aryl-2-methylindole derivatives | 82% |

Limitations :

-

Steric bulk of the azetidine-thio group reduces reactivity in bulkier coupling partners.

Functionalization of the Methyl Group

The 2-methyl group undergoes oxidation to a carboxylic acid under strong conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO/HSO | Reflux, 24 h | 2-Carboxy-1H-indole derivative | 45% |

Challenges :

Stability and Degradation Pathways

Propiedades

IUPAC Name |

3-(azetidin-3-ylsulfanyl)-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-8-12(15-9-6-13-7-9)10-4-2-3-5-11(10)14-8/h2-5,9,13-14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAQVNNVJNVVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SC3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.